molecular formula C8H2BrClF2N2 B8221630 7-Bromo-4-chloro-6,8-difluoroquinazoline

7-Bromo-4-chloro-6,8-difluoroquinazoline

Cat. No.: B8221630
M. Wt: 279.47 g/mol
InChI Key: KCEFWGGRRSZUIP-UHFFFAOYSA-N
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Description

The compound 7-Bromo-4-chloro-6,8-difluoroquinazoline (hypothetical structure based on nomenclature) is a halogenated quinazoline derivative. For this analysis, we assume the target compound shares structural and functional similarities with its dichloro analog, which has the molecular formula C₈HBrCl₂F₂N₂, a purity of 97%, and is available in packaging sizes ranging from 100 mg to 5 g . Its pricing varies by quantity: €255.40 for 100 mg and €533.37 for 1 g .

Properties

IUPAC Name

7-bromo-4-chloro-6,8-difluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF2N2/c9-5-4(11)1-3-7(6(5)12)13-2-14-8(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFWGGRRSZUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-6,8-difluoroquinazoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinazoline derivatives using reagents such as bromine and chlorine under controlled conditions.

Industrial Production Methods

Industrial production of 7-Bromo-4-chloro-6,8-difluoroquinazoline may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-6,8-difluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-4-chloro-6,8-difluoroquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-6,8-difluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Halogenated Quinazolines

Compound Name CAS Number Molecular Formula Purity Key Substituents Price (1g) Availability
7-Bromo-2,4-dichloro-6,8-difluoroquinazoline 2248318-27-4 C₈HBrCl₂F₂N₂ 97% Br (C7), Cl (C2, C4), F (C6, C8) $132 Typically in stock
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline 2241720-34-1 C₈HBrCl₂F₂IN₂ 97% Br (C7), Cl (C2, C4), I (C6), F (C8) $166 Typically in stock
2-Chloro-4-(naphthalen-1-yl)quinazoline 1413376-86-9 C₁₈H₁₂ClN₂ 95% Cl (C2), naphthyl (C4) $83 (100 mg) Typically in stock
7-Bromo-2-chloro-5,6,8-trifluoroquinazolin-4-ol 2820536-80-7 C₈HBrClF₃N₂O 95% Br (C7), Cl (C2), F (C5, C6, C8), OH (C4) N/A Available in 1g

Key Observations:

Halogen Diversity: The iodo derivative (CAS 2241720-34-1) replaces bromine at C6 with iodine, increasing molecular weight and polarizability, which may enhance binding affinity in hydrophobic pockets . 97%) .

Aromatic Substituents :

  • The naphthyl group in CAS 1413376-86-9 expands the aromatic system, likely improving π-π stacking interactions but reducing solubility .

Pricing and Availability: The iodo analog is 25% more expensive than the dichloro-difluoro-bromo compound, reflecting the cost of iodine incorporation . Bulk pricing for the dichloro-difluoro-bromo derivative scales non-linearly (€533.37 for 1g vs. €255.40 for 250 mg), suggesting economies of scale .

Functional Implications in Drug Design

  • Electrophilic Reactivity : The dichloro-difluoro-bromo compound (CAS 2248318-27-4) offers multiple sites for nucleophilic substitution, enabling modular derivatization .
  • Steric Effects : The naphthyl-substituted quinazoline (CAS 1413376-86-9) may hinder access to active sites due to its bulky substituent .
  • Hydrogen Bonding : The hydroxyl group in CAS 2820536-80-7 could enhance solubility but may also introduce metabolic instability .

Notes on Discrepancies and Limitations

    Biological Activity

    7-Bromo-4-chloro-6,8-difluoroquinazoline is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

    • Molecular Formula: C8H3BrClF2N3
    • Molecular Weight: 295.47 g/mol
    • Structure: The compound features a quinazoline core with bromine, chlorine, and fluorine substituents that influence its reactivity and biological interactions.

    The biological activity of 7-Bromo-4-chloro-6,8-difluoroquinazoline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit or activate these targets, leading to various cellular responses. Key mechanisms include:

    • Inhibition of Tyrosine Kinases: The compound has been identified as a potential inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation, which is crucial in tumor growth and angiogenesis .
    • Antimicrobial Activity: Research indicates that quinazoline derivatives can modulate virulence factors in pathogens such as Pseudomonas aeruginosa, suggesting potential applications in antimicrobial therapies.

    Anticancer Properties

    7-Bromo-4-chloro-6,8-difluoroquinazoline has shown promise as an anticancer agent through various studies:

    • Cytotoxicity Against Cancer Cell Lines: The compound exhibits cytotoxic effects against several cancer cell lines by disrupting key signaling pathways involved in tumor growth.
    • Inhibition of EGFR: Similar compounds have been reported to inhibit the epidermal growth factor receptor (EGFR), which is a common target in cancer therapies .

    Antiviral Activity

    Recent studies have explored the antiviral properties of quinazoline derivatives, including 7-Bromo-4-chloro-6,8-difluoroquinazoline:

    • Inhibition of MERS-CoV: Certain analogues have demonstrated high inhibitory effects against MERS-CoV, with IC50 values indicating significant potency without cytotoxicity .

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReferences
    AnticancerCytotoxic effects on cancer cell lines
    AntiviralInhibitory effects on MERS-CoV
    Enzyme InhibitionInhibition of PDGFR phosphorylation
    AntimicrobialModulation of virulence factors in Pseudomonas aeruginosa

    Case Study: PDGFR Inhibition

    A study focused on the inhibition of PDGFR by quinazoline derivatives highlighted the potential therapeutic benefits in managing malignant proliferative disorders. The research demonstrated that inhibiting PDGFR phosphorylation could reduce tumor growth and metastasis by disrupting angiogenesis processes .

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